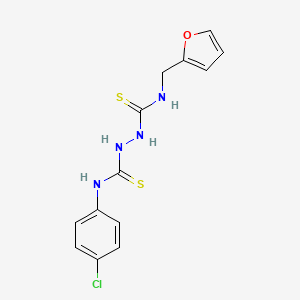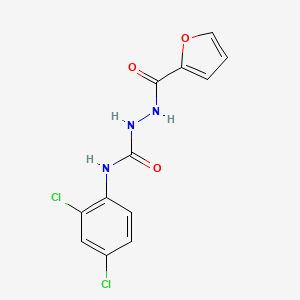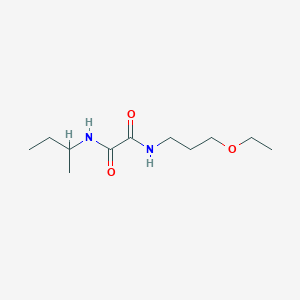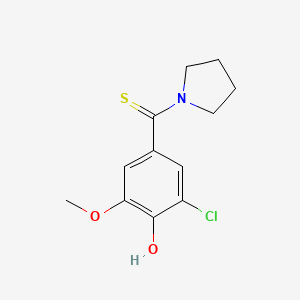
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide
Overview
Description
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide (abbreviated as CFT) is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. CFT was first synthesized in 2005 by a team of researchers at the University of Karachi, Pakistan. Since then, numerous studies have been conducted to explore its properties and potential applications.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide induces oxidative stress in cancer cells, leading to DNA damage and ultimately cell death. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide inhibits the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is that it has shown promising anti-cancer activity in vitro. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is relatively easy to synthesize in the laboratory. However, one limitation of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its anti-cancer activity.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of interest is to further investigate its mechanism of action and optimize its anti-cancer activity. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide could be studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes involved in inflammation. Finally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide could be studied for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-ylmethylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS2/c14-9-3-5-10(6-4-9)16-13(21)18-17-12(20)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHJIVBWWCNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(furan-2-ylmethyl)hydrazine-1,2-dicarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)

![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)

![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)

![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)